molecular formula C10H7N3S2 B13690133 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole

Cat. No.: B13690133
M. Wt: 233.3 g/mol
InChI Key: LABDBPLDWOICRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an amino group, a benzothienyl moiety, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole typically involves the condensation of 2-aminothiophenol with thiosemicarbazide, followed by cyclization under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydro derivatives.

    Substitution: The benzothienyl moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(2-thienyl)-1,3,4-thiadiazole: Similar structure but with a thiophene ring instead of a benzothiophene ring.

    2-Amino-5-(2-furyl)-1,3,4-thiadiazole: Contains a furan ring instead of a benzothiophene ring.

    2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole: Features a pyridine ring in place of the benzothiophene ring.

Uniqueness

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is unique due to its benzothienyl moiety, which imparts distinct electronic and steric properties. This uniqueness contributes to its enhanced biological activities and makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various case studies and research data.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring substituted with a benzothienyl group. This configuration is significant as the presence of heteroatoms in the ring contributes to its biological activities.

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate significant activity against various pathogens:

  • Bacterial Activity : Compounds derived from 2-amino-1,3,4-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin .
  • Fungal Activity : The compound also exhibits antifungal properties, with activity against strains such as Aspergillus niger and Candida albicans. One derivative was found to have an MIC of 8 μg/mL against C. albicans .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cell Viability Reduction : Various derivatives have shown reduced viability in cancer cell lines. For example, compounds derived from this compound exhibited IC50 values comparable to established chemotherapeutic agents like paclitaxel .
  • Mechanistic Insights : Molecular docking studies indicate that these compounds may interact with specific protein targets involved in cancer cell proliferation. For instance, certain derivatives demonstrated selective inhibition of cancer cell lines while sparing normal cells .

Case Studies

Study ReferenceCompound TestedBiological ActivityResults
This compoundAntimicrobialMIC = 32.6 μg/mL against E. coli
Various derivativesAntifungalMIC = 8 μg/mL against C. albicans
Thiadiazole derivativesAnticancerIC50 = 8.6 μM against HepG2 cells
Novel thiadiazole compoundsAnticancerReduced viability in multiple cancer lines

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents on the thiadiazole ring and the benzothienyl group play critical roles in modulating its activity:

  • Substituent Effects : Variations in substituents can enhance or diminish antimicrobial and anticancer activities. For instance, nitro-substituted derivatives often exhibit increased potency due to enhanced electron-withdrawing effects that stabilize reactive intermediates during biological interactions .

Properties

Molecular Formula

C10H7N3S2

Molecular Weight

233.3 g/mol

IUPAC Name

5-(1-benzothiophen-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H7N3S2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13)

InChI Key

LABDBPLDWOICRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.